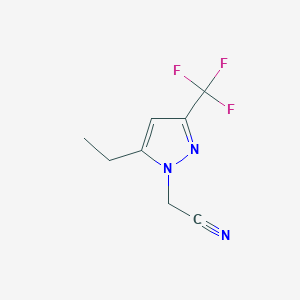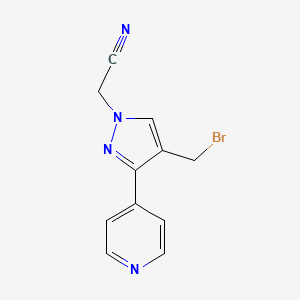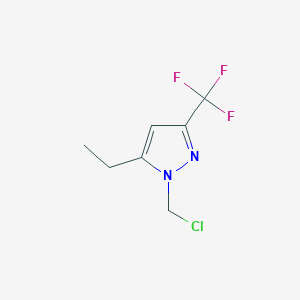
4-bromo-1-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole
Overview
Description
“4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole” is a chemical compound with the CAS Number: 108354-41-2 . It has a molecular weight of 223.5 and its IUPAC name is 4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole .
Synthesis Analysis
The synthesis of “4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole” involves the reaction of 4-bromopyrazole with 2-chloroethyl . This compound can be used as a starting material in the synthesis of 1,4’-bipyrazoles . It’s also used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .Molecular Structure Analysis
The molecular structure of “4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole” can be represented by the SMILES stringc1c(cn(n1)CCCl)Br . The InChI code for this compound is 1S/C5H6BrClN2/c6-5-3-8-9(4-5)2-1-7/h3-4H,1-2H2 . Physical And Chemical Properties Analysis
The physical and chemical properties of “4-bromo-1-(2-chloroethyl)-5-methyl-1H-pyrazole” include a density of 1.7±0.1 g/cm³, boiling point of 265.6±20.0 °C at 760 mmHg, and a flash point of 114.4±21.8 °C . It has 2 hydrogen bond acceptors, 0 hydrogen bond donors, and 2 freely rotating bonds .Scientific Research Applications
I have conducted a search for the scientific research applications of “4-bromo-1-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole,” but unfortunately, there is limited information available on this specific compound’s unique applications. However, related compounds such as 4-bromopyrazole are used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors . This suggests that “4-bromo-1-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole” may also have potential applications in pharmaceutical research, particularly in the development of new drugs and inhibitors.
Mechanism of Action
The presence of a bromine atom and a chloroethyl group in the compound could potentially enhance its reactivity, allowing it to interact with various biological targets. The exact mode of action would depend on the specific targets it interacts with .
As for the pharmacokinetics, the compound’s absorption, distribution, metabolism, and excretion (ADME) properties would be influenced by factors such as its lipophilicity, molecular size, and the presence of functional groups. For instance, the bromine atom might increase the compound’s lipophilicity, potentially enhancing its ability to cross cell membranes .
The compound’s action could also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances that could interact with the compound. For example, the compound’s stability could be affected by exposure to light or heat .
properties
IUPAC Name |
4-bromo-1-(2-chloroethyl)-5-methyl-3-phenylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrClN2/c1-9-11(13)12(15-16(9)8-7-14)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MACTXRPYSBNVLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCCl)C2=CC=CC=C2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-(2-chloroethyl)-5-methyl-3-phenyl-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



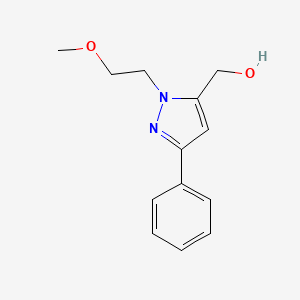
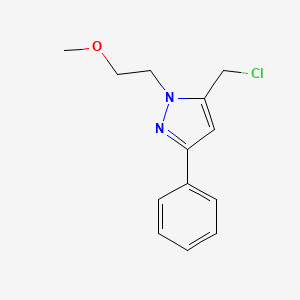



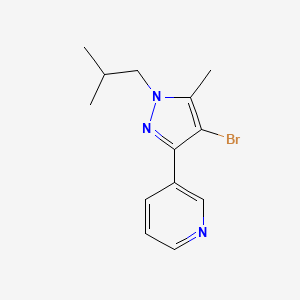
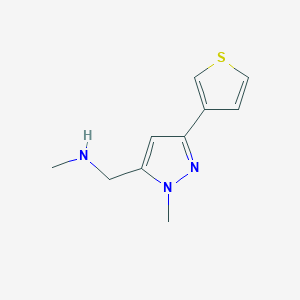
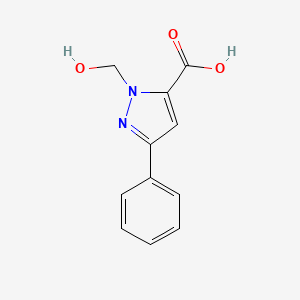
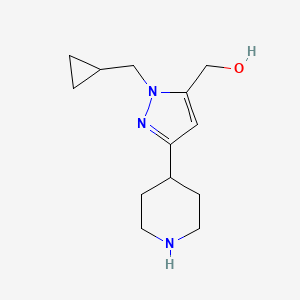
![2-(6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)acetonitrile](/img/structure/B1483587.png)
